molecular formula C20H23N5O2S B12025910 5-(4-Ethoxyphenyl)-4-(2-(4-propoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol CAS No. 624725-17-3

5-(4-Ethoxyphenyl)-4-(2-(4-propoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12025910
CAS No.: 624725-17-3
M. Wt: 397.5 g/mol
InChI Key: YWYFNGNUFRQSJO-KGENOOAVSA-N
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Description

5-(4-Ethoxyphenyl)-4-(2-(4-propoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 5-(4-Ethoxyphenyl)-4-(2-(4-propoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 4-propoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone intermediate is then reacted with 4-ethoxyphenyl isothiocyanate under basic conditions to form the triazole ring.

    Thiol formation:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

5-(4-Ethoxyphenyl)-4-(2-(4-propoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the hydrazone moiety, using reducing agents like sodium borohydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization with various substituents.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum oxide

Major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties. It has been investigated as a potential lead compound for the development of new therapeutic agents.

    Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as conductivity and fluorescence.

    Biological Research: The compound has been used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxyphenyl)-4-(2-(4-propoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

    DNA Intercalation: The compound can intercalate into DNA, disrupting the normal structure and function of the DNA molecule, which can lead to cell death in cancer cells.

Comparison with Similar Compounds

5-(4-Ethoxyphenyl)-4-(2-(4-propoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives, such as:

    1,2,4-Triazole-3-thiol: A simpler triazole derivative with similar thiol functionality but lacking the additional aromatic substituents.

    4-(4-Methoxyphenyl)-5-(2-(4-methoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol: A structurally similar compound with methoxy groups instead of ethoxy and propoxy groups.

The uniqueness of this compound lies in its specific substituents, which can influence its biological activity and chemical reactivity, making it a valuable compound for further research and development.

Properties

CAS No.

624725-17-3

Molecular Formula

C20H23N5O2S

Molecular Weight

397.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-4-[(2E)-2-[(4-propoxyphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H23N5O2S/c1-3-13-27-18-9-5-15(6-10-18)14-21-24-25-19(22-23-20(25)28)16-7-11-17(12-8-16)26-4-2/h5-12,14,24H,3-4,13H2,1-2H3,(H,23,28)/b21-14+

InChI Key

YWYFNGNUFRQSJO-KGENOOAVSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/NN2C(=NNC2=S)C3=CC=C(C=C3)OCC

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NNN2C(=NNC2=S)C3=CC=C(C=C3)OCC

Origin of Product

United States

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